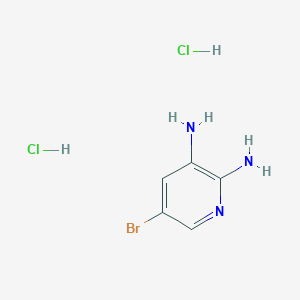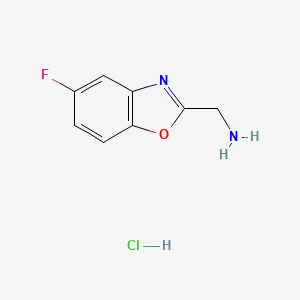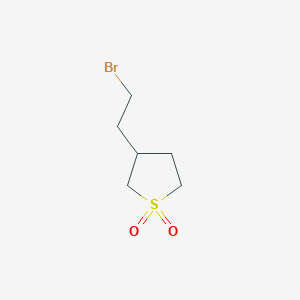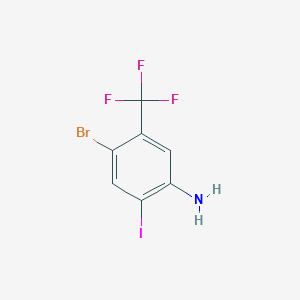
4-Bromo-2-iodo-5-(trifluoromethyl)aniline
Vue d'ensemble
Description
“4-Bromo-2-iodo-5-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 868692-81-3 and Linear Formula: C7H4BrF3IN . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound is solid or liquid in its physical form .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-iodo-5-(trifluoromethyl)aniline” can be represented by the InChI Code: 1S/C7H4BrF3IN/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2H,13H2 . The molecular weight of the compound is 365.92 .Physical And Chemical Properties Analysis
The compound “4-Bromo-2-iodo-5-(trifluoromethyl)aniline” has a molecular weight of 365.92 . It is recommended to be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis of Organic Compounds
4-Bromo-2-iodo-5-(trifluoromethyl)aniline: is a valuable intermediate in organic synthesis. It can be used to prepare various bifunctional aromatic compounds, which serve as building blocks for more complex molecules. For instance, it has been utilized in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .
Pharmaceutical Research
This compound has potential applications in pharmaceutical research, particularly in the development of inhibitors for viruses. It has been used in the synthesis and biochemical evaluation of a series of inhibitors targeting the hepatitis C virus (HCV) NS3 protease .
Antimicrobial Studies
The related compound 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline has demonstrated antimicrobial effects . While not directly stated for the iodine-substituted compound, it suggests potential for antimicrobial research applications for 4-Bromo-2-iodo-5-(trifluoromethyl)aniline as well .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H315-H319, indicating that it causes skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .
Mécanisme D'action
Target of Action
This compound is a specialty product for proteomics research , and its specific targets may vary depending on the context of the study.
Mode of Action
It’s known that anilines, in general, can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis and biochemical evaluation of inhibitors of certain viruses .
Result of Action
It’s known that this compound has antimicrobial effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-iodo-5-(trifluoromethyl)aniline. For instance, it should be stored in a cool, dry, and well-ventilated place .
Propriétés
IUPAC Name |
4-bromo-2-iodo-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3IN/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAKTQHZBAPCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)I)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670551 | |
| Record name | 4-Bromo-2-iodo-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-iodo-5-(trifluoromethyl)aniline | |
CAS RN |
868692-81-3 | |
| Record name | 4-Bromo-2-iodo-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B1519672.png)


![4-[(4-Propylphenyl)amino]butanoic acid hydrochloride](/img/structure/B1519676.png)
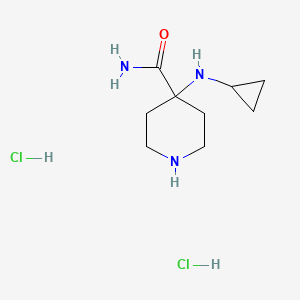

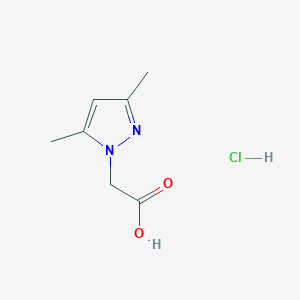
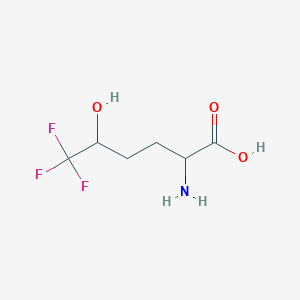
![1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol](/img/structure/B1519684.png)
